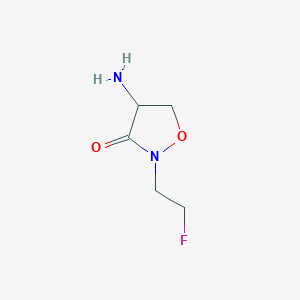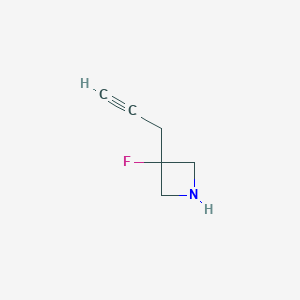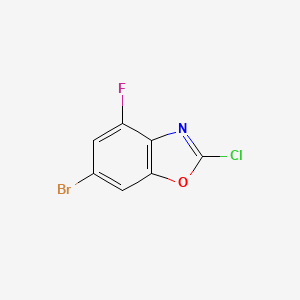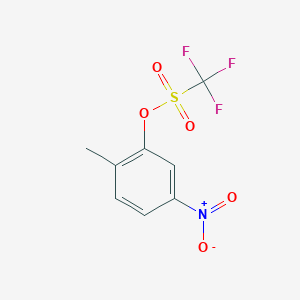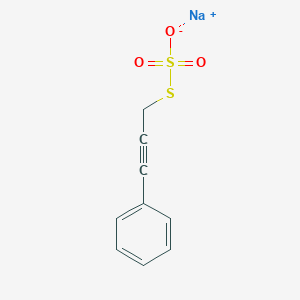
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate is an organosulfur compound characterized by the presence of a phenyl group attached to a propynyl chain, which is further linked to a sulfurothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate typically involves the reaction of 3-phenylprop-2-yn-1-yl halides with sodium sulfurothioate under controlled conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as zinc bromide can enhance the reaction rate and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfurothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and in the study of reaction mechanisms involving sulfur-containing groups.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate exerts its effects involves the interaction of the sulfurothioate group with various molecular targets. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and alteration of signaling pathways. The phenylprop-2-yn-1-yl moiety contributes to the compound’s reactivity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfonate
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfide
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfoxide
Comparison: Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate is unique due to the presence of the sulfurothioate group, which imparts distinct chemical and biological properties compared to its sulfonate, sulfide, and sulfoxide counterparts. The sulfurothioate group enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H7NaO3S2 |
|---|---|
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
sodium;3-sulfonatosulfanylprop-1-ynylbenzene |
InChI |
InChI=1S/C9H8O3S2.Na/c10-14(11,12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8H2,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
GEMIVFMUULRDEL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C#CCSS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


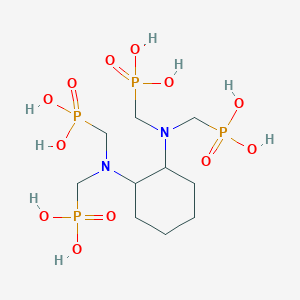


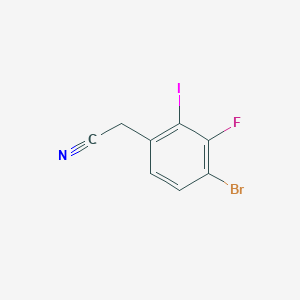
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
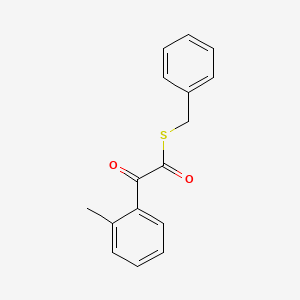


![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
